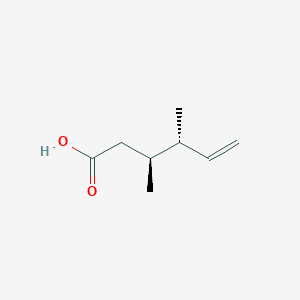
rel-(3S,4R)-3,4-Dimethylhex-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(3S,4R)-3,4-Dimethylhex-5-enoic acid: is an organic compound with a unique stereochemistry It is characterized by the presence of two methyl groups attached to the third and fourth carbon atoms of a hexenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(3S,4R)-3,4-Dimethylhex-5-enoic acid can be achieved through several methods. One common approach involves the use of stereoselective catalytic hydrogenation of suitable precursors. The reaction conditions typically include the use of a chiral catalyst to ensure the desired stereochemistry is obtained. The reaction is carried out under controlled temperature and pressure to optimize yield and selectivity .
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic processes. These processes are designed to maximize efficiency and minimize waste. Flow microreactor systems have been employed to enhance the sustainability and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: rel-(3S,4R)-3,4-Dimethylhex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hexanoic acid derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
rel-(3S,4R)-3,4-Dimethylhex-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which rel-(3S,4R)-3,4-Dimethylhex-5-enoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
- rel-(3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
- rel-(3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Uniqueness: rel-(3S,4R)-3,4-Dimethylhex-5-enoic acid is unique due to its specific stereochemistry and the presence of a double bond in the hexenoic acid chain. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(3S,4R)-3,4-dimethylhex-5-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-4-6(2)7(3)5-8(9)10/h4,6-7H,1,5H2,2-3H3,(H,9,10)/t6-,7+/m1/s1 |
InChI Key |
HSWOCYGJDGZZIZ-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)O)[C@H](C)C=C |
Canonical SMILES |
CC(CC(=O)O)C(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















